molecular formula C3H5I3O B12679462 1,1,1-Triiodo-2-propanol CAS No. 82010-76-2

1,1,1-Triiodo-2-propanol

Cat. No.: B12679462
CAS No.: 82010-76-2
M. Wt: 437.78 g/mol
InChI Key: ALYGJNJDNOFGNM-UHFFFAOYSA-N
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Description

1,1,1-Triiodo-2-propanol (CAS RN: 82010-76-2) is an organoiodine compound with the molecular formula C3H5I3O and a high molecular mass of 437.78 g/mol . As a dense, polyhalogenated secondary alcohol, it serves as a valuable synthetic intermediate and building block in organic chemistry research. The presence of three iodine atoms on a single carbon makes it a potential heavy-atom reagent for applications in X-ray crystallography, where it could aid in phase determination. Its structure also suggests utility in the development of contrast agents or as a precursor for other iodinated organic molecules. Researchers can exploit its reactive halogen bonds for further functionalization, or its alcohol group for esterification and etherification reactions. This product is intended for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82010-76-2

Molecular Formula

C3H5I3O

Molecular Weight

437.78 g/mol

IUPAC Name

1,1,1-triiodopropan-2-ol

InChI

InChI=1S/C3H5I3O/c1-2(7)3(4,5)6/h2,7H,1H3

InChI Key

ALYGJNJDNOFGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C(I)(I)I)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,1,1 Triiodo 2 Propanol

Transformations of the Triiodomethyl Group (-CI₃)

The three iodine atoms on the terminal carbon atom are the primary sites of reactivity, influencing the molecule's participation in a variety of transformations.

Halogen-Metal Exchange Reactions and their Regioselectivity

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species. wikipedia.org This process is particularly efficient for organic iodides due to the high polarizability and relative weakness of the carbon-iodine bond. In the case of 1,1,1-triiodo-2-propanol, the reaction with organolithium reagents, such as n-butyllithium (n-BuLi), is expected to proceed readily.

The exchange rate for halogens typically follows the trend I > Br > Cl. wikipedia.org The reaction is a kinetically controlled process where the equilibrium favors the formation of the more stable carbanion. wikipedia.orgstackexchange.com For this compound, the regioselectivity is inherently directed to the C1 position, as it is the only site bearing halogen atoms. The reaction involves the attack of the organolithium reagent on an iodine atom, leading to the formation of a new organolithium species and an alkyl iodide.

The stoichiometry of the organolithium reagent would likely control the extent of iodine replacement. A sequential exchange is plausible, where each iodine atom is successively replaced by a lithium atom with increasing equivalents of the reagent.

Table 1: Predicted Products of Halogen-Metal Exchange with n-BuLi

Equivalents of n-BuLi Expected Primary Product Byproduct
1 1,1-Diiodo-1-lithio-2-propanol n-Butyl iodide
2 1-Iodo-1,1-dilithio-2-propanol n-Butyl iodide

This table is based on established principles of halogen-metal exchange reactions.

Nucleophilic Substitution and Elimination Pathways Involving the -CI₃ Moiety

The reactivity of the -CI₃ group towards nucleophilic substitution and elimination is complex. Direct nucleophilic substitution (Sₙ2) on the C1 carbon is sterically hindered by the three large iodine atoms and the adjacent propanol (B110389) structure. youtube.com

However, the triiodomethyl group can function as a leaving group in reactions analogous to the haloform reaction. Under basic conditions, a nucleophile may attack the adjacent C2 carbon. More commonly, elimination reactions (E2) can be induced by a strong, non-nucleophilic base. This would involve the abstraction of the proton from the C2 carbon and the subsequent departure of one of the iodide ions as a leaving group, resulting in the formation of a diiodoalkene.

The stability of the resulting alkene and the strength of the base are critical factors determining the reaction pathway. leah4sci.com Given that iodide is a good leaving group, elimination pathways are a significant consideration in the presence of a suitable base.

Investigation of the Iodoform (B1672029) Reaction Analogue with this compound

The classic iodoform reaction is a definitive test for methyl ketones and secondary alcohols with a CH₃CH(OH) structure. chemguide.co.uklibretexts.org The reaction proceeds via initial oxidation of the alcohol to a methyl ketone, followed by exhaustive iodination of the methyl group and subsequent cleavage of the C-C bond by a hydroxide (B78521) ion to yield iodoform (CHI₃) and a carboxylate salt. libretexts.orgchemguide.co.uk

This compound already possesses the key triiodomethyl intermediate structure. Therefore, when treated with a strong base like aqueous potassium hydroxide, it is expected to undergo the final cleavage step of the iodoform reaction. The hydroxide ion would act as a nucleophile, attacking the electrophilic carbon of the C-OH group (C2). This leads to the breaking of the C1-C2 bond, with the triiodomethyl anion (-CI₃) acting as the leaving group. This anion is subsequently protonated by the solvent (water) to form iodoform, a pale yellow precipitate with a characteristic "medical" smell. chemguide.co.uklibretexts.org The other product would be acetaldehyde.

Reaction Scheme: CH₃CH(OH)CI₃ + OH⁻ → CH₃CHO + ⁻CI₃ + H₂O ⁻CI₃ + H₂O → CHI₃ + OH⁻

Reactions of the Hydroxyl Group in this compound

The secondary hydroxyl group's reactivity is significantly modulated by the strong electron-withdrawing inductive effect of the neighboring -CI₃ group.

Oxidation and Reduction Chemistry of Secondary Alcohols Bearing Electron-Withdrawing Groups

The oxidation of a secondary alcohol typically yields a ketone. However, the potent electron-withdrawing nature of the triiodomethyl group has a pronounced effect on this transformation. This inductive effect decreases the electron density around the C2-H bond, making its cleavage during oxidation more difficult. Consequently, this compound is expected to be more resistant to oxidation compared to a simple secondary alcohol like 2-propanol.

Conversely, if the corresponding ketone, 1,1,1-triiodopropanone, were formed, its reactivity towards reduction would be greatly enhanced. The electron-withdrawing -CI₃ group would make the carbonyl carbon highly electrophilic and thus very susceptible to attack by reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Comparative Reactivity of 2-Propanol and this compound

Reaction Substrate Expected Reactivity Rationale
Oxidation 2-Propanol Standard No strong electronic effects
This compound Lower -CI₃ group deactivates adjacent C-H bond
Reduction (of corresponding ketone) Propanone Standard No strong electronic effects

This table provides a qualitative comparison based on fundamental electronic effects in organic chemistry.

Derivatization Reactions for Functionalization and Advanced Synthesis

The hydroxyl group of this compound can be converted into a variety of other functional groups for use in more complex syntheses. The electron-withdrawing -CI₃ group increases the acidity of the hydroxyl proton, facilitating its deprotonation and subsequent reaction with electrophiles.

Common derivatization reactions include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) to form esters.

Etherification: Reaction with alkyl halides in the presence of a strong base (Williamson ether synthesis).

Conversion to a Better Leaving Group: The hydroxyl group itself is a poor leaving group. libretexts.org It can be converted into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. pearson.com This transforms the hydroxyl into an excellent leaving group, paving the way for subsequent nucleophilic substitution or elimination reactions at the C2 position. The enhanced acidity of the hydroxyl proton in this compound should facilitate this conversion.

These derivatization strategies open avenues for incorporating the unique triiodomethyl-bearing fragment into larger, more complex molecular architectures.

Intramolecular Rearrangements, Isomerization, and Fragmentation Processes of this compound

The study of gas-phase ion chemistry provides critical insights into the intrinsic reactivity and stability of molecules, free from solvent effects. For a polyhalogenated alcohol like this compound, its behavior upon ionization is expected to be complex, involving a variety of intramolecular rearrangements, isomerization, and fragmentation pathways. While specific experimental data on the mass spectrometry of this compound is not extensively available in the public domain, its reactivity can be inferred from the well-established principles of mass spectrometry and the known behavior of analogous halogenated and alcoholic compounds.

Unimolecular Dissociation Pathways of Ionized Halogenated Propanols

Upon ionization in a mass spectrometer, typically by electron impact (EI), this compound would form a molecular ion, [CH(I)₃C(OH)CH₃]⁺•. The subsequent dissociation of this molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For halogenated alcohols, several key fragmentation pathways are generally observed. chemistrynotmystery.comlibretexts.org

One of the most common fragmentation pathways for alcohols is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. libretexts.org For ionized this compound, alpha-cleavage could occur in two ways:

Cleavage of the C1-C2 bond: This would involve the loss of a triiodomethyl radical (•CI₃) to form a resonance-stabilized cation, [CH(OH)CH₃]⁺. This is often a favorable pathway as it leads to a stable carbocation.

Cleavage of the C2-C3 bond: This would result in the loss of a methyl radical (•CH₃) to form the [CH(I)₃COH]⁺ ion.

Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), resulting in an [M-18]⁺• peak. whitman.edu This dehydration reaction is a common rearrangement process in the mass spectrometry of alcohols. libretexts.org

For halogenated compounds, the loss of a halogen radical is a very common and often dominant fragmentation pathway. youtube.com In the case of this compound, the loss of an iodine radical (•I) would be a highly probable event due to the relative weakness of the carbon-iodine bond compared to carbon-carbon and carbon-hydrogen bonds. This would lead to the formation of a [C₃H₄OI₂]⁺• ion. Subsequent losses of additional iodine radicals or other neutral fragments could also occur.

The fragmentation of ionized this compound is also likely to involve the loss of hydrogen iodide (HI) . This is a common elimination reaction for iodoalkanes.

The relative abundance of the fragment ions will depend on the ionization energy and the stability of the ions and neutral fragments formed. A hypothetical summary of the primary fragmentation pathways for ionized this compound is presented in the table below.

Precursor IonFragmentation PathwayNeutral LossFragment Ion
[CH(I)₃C(OH)CH₃]⁺•Alpha-cleavage•CI₃[CH(OH)CH₃]⁺
[CH(I)₃C(OH)CH₃]⁺•Alpha-cleavage•CH₃[CH(I)₃COH]⁺
[CH(I)₃C(OH)CH₃]⁺•DehydrationH₂O[C₃H₄I₃]⁺•
[CH(I)₃C(OH)CH₃]⁺•Halogen loss•I[C₃H₄OI₂]⁺•
[CH(I)₃C(OH)CH₃]⁺•Hydrogen halide lossHI[C₃H₃OI₂]⁺•

It is important to note that iodine is monoisotopic (¹²⁷I), so the isotopic patterns that are characteristic for chlorine- and bromine-containing compounds will not be observed for this compound. chemguide.co.uk

Roaming Mechanisms in Gas-Phase Reactivity

In addition to the well-defined fragmentation pathways that proceed through a distinct transition state, some unimolecular dissociation reactions can occur via a more unconventional pathway known as a roaming mechanism . semanticscholar.org Roaming reactions are characterized by the transient formation of a loosely bound radical intermediate that "roams" around the larger fragment before abstracting an atom, leading to the formation of products that are not predicted by conventional transition state theory. semanticscholar.org

The concept of roaming was first identified in the photodissociation of formaldehyde (B43269) (H₂CO), where the products H₂ + CO were formed without the molecule passing through the conventional high-energy transition state for this reaction. Instead, a frustrated bond cleavage leads to an H atom orbiting the HCO fragment before abstracting the other H atom.

While there are no specific studies on roaming mechanisms in the dissociation of this compound, the general principles of roaming could potentially apply to its gas-phase reactivity. For instance, after the initial C-I bond cleavage to form a [C₃H₄OI₂]⁺• ion and an iodine radical, it is conceivable that under certain energy conditions, the iodine radical could "roam" in the vicinity of the cation. This roaming iodine radical could then abstract a hydrogen atom from a different part of the molecule, leading to the formation of HI and a different radical cation isomer.

Such a roaming-mediated pathway could compete with direct dissociation channels and lead to unexpected product distributions. The likelihood of a roaming mechanism depends on the shape of the potential energy surface of the reacting ion and the lifetime of the intermediate radical-ion complex. The presence of multiple heavy iodine atoms and the polar hydroxyl group in this compound would create a complex potential energy landscape where such non-traditional reaction pathways might be possible. However, without specific theoretical calculations or experimental evidence, the role of roaming mechanisms in the unimolecular dissociation of ionized this compound remains a subject of speculation.

Advanced Spectroscopic Characterization of 1,1,1 Triiodo 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1,1,1-Triiodo-2-propanol (CH₃CH(OH)CI₃), ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular connectivity.

The ¹H NMR spectrum of this compound is expected to display three distinct signals corresponding to the three unique proton environments: the methyl group (CH₃), the methine proton (CH), and the hydroxyl proton (OH).

Methyl Protons (CH₃): These three protons are chemically equivalent and are expected to appear as a doublet due to spin-spin coupling with the adjacent methine proton. The signal would integrate to three protons.

Methine Proton (CH): This single proton is adjacent to both the methyl group and the hydroxyl group. It is expected to appear as a quartet due to coupling with the three methyl protons. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing triiodomethyl group.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on factors like concentration, solvent, and temperature, due to hydrogen bonding. It typically appears as a broad singlet because rapid exchange with other protons (from trace water or acid) often decouples it from the adjacent methine proton. libretexts.org

The ¹³C NMR spectrum is predicted to show three signals, one for each carbon atom in its unique chemical environment.

Methyl Carbon (C3): This carbon will appear at the highest field (lowest ppm value).

Methine Carbon (C2): This carbon, bonded to the hydroxyl group, will be deshielded and appear significantly downfield compared to the methyl carbon. libretexts.org

Triiodomethyl Carbon (C1): The chemical shift of the carbon atom bonded to three iodine atoms is more complex. While halogens are electronegative and cause deshielding, very heavy atoms like iodine can also introduce significant spin-orbit coupling and other effects that influence the chemical shift in a less predictable manner, but a downfield shift is generally expected.

Predicted ¹H NMR Data for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
CH₃~1.5 - 2.0Doublet (d)~6-7 Hz (³J_HH)3H
CH~4.0 - 4.5Quartet (q)~6-7 Hz (³J_HH)1H
OHVariable (typically 2-5)Broad Singlet (br s)N/A1H

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3 (CH₃)~20 - 30
C2 (CH)~70 - 80
C1 (CI₃)~ -10 to 10 (highly variable due to heavy atom effect)

Two-dimensional (2D) NMR techniques are instrumental in confirming the molecular structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity between adjacent protons. sdsu.edu A cross-peak would be observed between the signal for the methine (CH) proton and the signal for the methyl (CH₃) protons, confirming they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu The HSQC spectrum would show a correlation between the methine proton signal and the C2 carbon signal, and another correlation between the methyl proton signals and the C3 carbon signal. The C1 carbon would not show a correlation as it has no attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. columbia.edu Key expected correlations for this compound would include:

A cross-peak between the methyl protons (H3) and the methine carbon (C2).

A cross-peak between the methine proton (H2) and the methyl carbon (C3).

A critical cross-peak between the methine proton (H2) and the triiodomethyl carbon (C1), confirming the C1-C2 bond.

Deuterium labeling is a simple and effective method for identifying the signal corresponding to a labile proton, such as the one in a hydroxyl group. openochem.orglibretexts.org The technique, often called a "D₂O shake," involves adding a small amount of deuterium oxide (D₂O) to the NMR sample.

The acidic proton of the hydroxyl group rapidly exchanges with the deuterium from D₂O. Since deuterium (²H) does not resonate in the ¹H NMR frequency range, the signal for the OH proton will disappear from the spectrum. libretexts.org This disappearance provides unambiguous confirmation of the hydroxyl proton's resonance. This exchange also ensures that any potential spin-spin coupling between the OH and CH protons is eliminated, simplifying the spectrum. libretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.com These methods are complementary and provide characteristic information about the functional groups present in this compound.

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its functional groups.

Hydroxyl Group (-OH):

O-H Stretch: This is one of the most characteristic bands in an IR spectrum. For an alcohol, it appears as a strong, broad absorption in the region of 3200-3600 cm⁻¹. openstax.org The broadening is a result of hydrogen bonding.

C-O Stretch: A strong C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region. spectroscopyonline.com

Triiodomethyl Group (-CI₃):

C-I Stretches: Carbon-iodine bonds are weak and involve a heavy atom, so their stretching vibrations occur at very low frequencies. The C-I stretching modes are expected to appear in the far-infrared region, typically below 600 cm⁻¹. These bands may be weak in the IR spectrum but are often strong and easily observable in the Raman spectrum due to the high polarizability of the C-I bond.

Alkyl Groups (CH₃, CH):

C-H Stretches: Absorptions due to C-H stretching in the methyl and methine groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bends: C-H bending (scissoring, rocking) vibrations will appear in the fingerprint region between 1350 and 1470 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H stretch (H-bonded)-OH3200 - 3550Strong, Broad
C-H stretch-CH₃, -CH2850 - 3000Medium-Strong
C-H bend-CH₃, -CH1350 - 1470Medium
C-O stretchC-OH1000 - 1200Strong
C-I stretch-CI₃< 600Medium (Strong in Raman)

The presence and nature of hydrogen bonding can be effectively studied using IR spectroscopy. The position and shape of the O-H stretching band are particularly sensitive to these interactions.

Intermolecular Hydrogen Bonding: In a condensed state (liquid or solid), the hydroxyl groups of this compound molecules are expected to form strong intermolecular hydrogen bonds (O-H···O). This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding IR band to become significantly broad. quora.com The presence of a broad absorption band in the 3200-3550 cm⁻¹ range is a clear indication of intermolecular hydrogen bonding. spectroscopyonline.com

Intramolecular Hydrogen Bonding: There is a possibility of a weak intramolecular hydrogen bond forming between the hydroxyl proton and one of the large, polarizable iodine atoms (O-H···I). If present, this would typically result in a slightly different, less broad O-H stretching frequency compared to the intermolecular O-H···O bond. The dominant feature in a pure sample, however, is expected to be the broad band from intermolecular interactions. By analyzing the O-H stretching region in a very dilute solution of this compound in a non-polar solvent (like CCl₄), intermolecular bonding can be minimized. Under these conditions, a sharper, higher-frequency "free" O-H stretching band would appear near 3600 cm⁻¹, and any remaining lower-frequency band could be attributed to intramolecular interactions.

Microwave Spectroscopy for Rotational Constant Determination and Conformational Analysis

Microwave spectroscopy is a high-resolution technique used to study the rotational energy levels of molecules in the gas phase. libretexts.orgfiveable.me By absorbing microwave radiation, a molecule with a permanent dipole moment transitions from a lower to a higher rotational state. tanta.edu.eg The precise frequencies of these absorptions are used to determine the molecule's moments of inertia, from which highly accurate molecular structures, including bond lengths and angles, can be derived. fiveable.meresearchgate.net

For a molecule like this compound, microwave spectroscopy would be instrumental in elucidating its gas-phase conformation. The molecule is expected to exist as a mixture of different conformers, primarily defined by the rotation around the C1-C2 and C2-O bonds. Intramolecular hydrogen bonding between the hydroxyl proton and one of the iodine atoms is a plausible interaction that would stabilize certain conformations.

The analysis of the rotational spectrum would yield the rotational constants (A, B, and C) for each observed conformer. researchgate.net These constants are inversely proportional to the moments of inertia. Due to the large mass of the three iodine atoms, this compound is expected to be a heavy asymmetric top with small rotational constants. The presence of the iodine nuclei would also introduce complex hyperfine splitting in the rotational lines due to nuclear quadrupole coupling, providing detailed information about the electronic environment around the iodine atoms.

Conformational analysis is achieved by comparing the experimentally determined rotational constants with those calculated for various theoretical structures using quantum chemical methods. arxiv.orgresearchgate.netillinois.edu The conformer whose calculated constants best match the experimental ones can be confidently identified. Studies on similar molecules like n-propanol have successfully identified multiple conformers using this combined experimental and computational approach. arxiv.orgresearchgate.netillinois.edu

Illustrative Data for a Halogenated Propanol (B110389) Analog

Since experimental rotational constants for this compound are not available, the following table provides data for the related Aa conformer of n-propanol as an example of the parameters obtained from microwave spectroscopy.

ParameterValue (MHz)
A9205.7
B3636.4
C2935.8
N118
σ6
Data for the Aa conformer of n-propanol.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Properties of Polyiodinated Structures

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. longdom.org When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital (typically a highest occupied molecular orbital, HOMO) to a higher-energy one (typically a lowest unoccupied molecular orbital, LUMO). masterorganicchemistry.com The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals. masterorganicchemistry.com

For this compound, the primary chromophores are the C-I bonds. The relevant electronic transitions would likely be of the n → σ* type, involving the non-bonding lone pair electrons on the iodine atoms and the antibonding orbitals of the C-I bonds. The presence of three iodine atoms on the same carbon is expected to significantly influence the electronic structure compared to a mono-iodinated alkane. The interaction between the iodine atoms could lead to a smaller HOMO-LUMO gap, shifting the absorption to longer wavelengths (a bathochromic shift). In general, as the extent of conjugation or the number of interacting chromophores in a molecule increases, the λ_max tends to increase. masterorganicchemistry.comlibretexts.org

Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. libretexts.org For a molecule to be fluorescent, it must first absorb light to reach an excited state, and the radiative relaxation process (fluorescence) must be able to compete with non-radiative decay pathways (such as vibrational relaxation or intersystem crossing). libretexts.org

The fluorescence properties of polyiodinated compounds like this compound are subject to the "heavy-atom effect." Iodine, being a heavy atom, enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This process often quenches fluorescence and promotes phosphorescence. Therefore, this compound is expected to exhibit weak fluorescence, if any.

Illustrative Spectroscopic Data for an Iodinated Compound

The following table presents hypothetical UV-Vis absorption and fluorescence data for a simple iodoalkane in a common solvent, illustrating the type of information obtained.

ParameterValueSolvent
λ_max (Absorption)~260 nmHexane
Molar Absorptivity (ε)~400 L mol⁻¹ cm⁻¹Hexane
λ_max (Emission)Not typically observed-
Quantum Yield (Φ_F)< 0.01-
Expected data for a simple iodoalkane, illustrating the heavy-atom effect.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. iastate.eduazolifesciences.com The technique involves passing X-rays through a well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. libretexts.orgpdx.edu Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the positions of all atoms. azolifesciences.com

A successful XRD analysis of this compound would provide a wealth of information. It would unambiguously determine the solid-state conformation of the molecule, including all bond lengths, bond angles, and torsional angles. This would allow for direct visualization of any intramolecular hydrogen bonds.

Furthermore, XRD reveals how molecules are arranged in the crystal lattice, a property known as crystal packing. researchgate.net This includes the study of intermolecular forces that hold the crystal together. For this compound, this would be particularly insightful for identifying and characterizing intermolecular hydrogen bonds involving the hydroxyl group and potential halogen bonds (I···I or I···O interactions), which are significant non-covalent interactions involving halogen atoms.

A major prerequisite for this analysis is the growth of high-quality single crystals, which can be a significant challenge for many organic compounds, particularly those that are liquids or oils at room temperature or have high conformational flexibility. researchgate.netnih.govsemanticscholar.orgresearchgate.net

Illustrative Crystal Data for a Halogenated Organic Molecule

The table below provides an example of the crystallographic data that would be obtained from a successful single-crystal XRD experiment, using hypothetical data for a representative halogenated organic compound.

ParameterValue
Chemical FormulaC₃H₅I₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.1
β (°)105.3
Volume (ų)905.6
Z4
Hypothetical data for a representative crystal structure.

Emerging Spectroscopic Techniques for Detailed Molecular Investigations (e.g., Terahertz Time-Domain Spectroscopy)

Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique that probes the low-frequency vibrational modes of molecules, typically in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). yale.edu This region of the electromagnetic spectrum corresponds to the energies of large-amplitude molecular motions, such as torsional modes of functional groups and intermolecular vibrations (e.g., hydrogen bond stretching and bending) in a crystal lattice. yale.edu

THz-TDS works by generating short pulses of terahertz radiation and measuring the electric field of the pulse as a function of time after it has passed through a sample. wikipedia.orgarxiv.org By comparing the waveform of the pulse that has interacted with the sample to a reference pulse, both the absorption and phase shift induced by the sample can be determined. wikipedia.org

For this compound, THz-TDS could provide unique insights into its conformational dynamics and intermolecular interactions. The low-frequency torsional modes involving the heavy -CI₃ group would be expected to have distinct signatures in the THz spectrum. Furthermore, in the solid state, intermolecular vibrational modes, including those related to hydrogen and halogen bonding, give rise to characteristic absorption features in this frequency range. These features are highly sensitive to the crystal packing and polymorphic form of the material. Therefore, THz-TDS can serve as a powerful tool for characterizing the solid-state structure and identifying different crystalline forms of the compound. Many organic materials and chemical compounds have unique spectral fingerprints in the terahertz region. yale.edu

Computational Chemistry and Theoretical Studies on 1,1,1 Triiodo 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the heart of modern computational chemistry, offering a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For 1,1,1-Triiodo-2-propanol, these calculations provide fundamental insights into its stability, reactivity, and spectroscopic properties.

The ground state properties of this compound can be meticulously investigated using a variety of quantum chemical methods. Density Functional Theory (DFT) has become a popular choice due to its favorable balance of computational cost and accuracy. DFT methods, such as B3LYP or M06-2X, approximate the electron correlation by using a functional of the electron density. These methods are adept at predicting molecular geometries, vibrational frequencies, and thermochemical properties.

For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. researchgate.net These methods are based on the Hartree-Fock theory and systematically include electron correlation, providing more reliable energetic and structural information. CCSD(T) is often considered the "gold standard" in quantum chemistry for its high accuracy, though it comes with a significantly higher computational cost, making it more suitable for smaller systems or as a benchmark for less expensive methods.

Illustrative Comparison of Computational Methods for this compound
MethodLevel of TheoryTypical ApplicationRelative Computational Cost
DFTB3LYP, M06-2XGeometry optimization, vibrational frequenciesModerate
Ab InitioMP2Improved energetics and non-covalent interactionsHigh
Ab InitioCCSD(T)High-accuracy benchmark calculationsVery High

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains heavy iodine atoms, standard basis sets may not be adequate. The large number of electrons in iodine and the importance of relativistic effects necessitate the use of specialized basis sets.

Effective Core Potentials (ECPs) are commonly used for heavy elements like iodine. ECPs replace the core electrons with a potential, reducing the computational cost and implicitly accounting for some relativistic effects. researchgate.net Basis sets like LANL2DZ (Los Alamos National Laboratory 2-double-zeta) and the more modern def2-TZVP (def2-triple-zeta valence with polarization) are often employed for iodine. researchgate.netresearchgate.net For a more accurate description of the valence electrons, these ECPs are combined with valence basis sets that may include polarization and diffuse functions to better describe the electron distribution, especially in the context of intermolecular interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to understand chemical bonding. nih.gov By examining the topology of the electron density, one can identify bond critical points (BCPs) which are indicative of a chemical bond. nih.govresearchgate.net The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature of the interaction.

In this compound, QTAIM is particularly useful for characterizing the nature of the C-I bonds and any potential intramolecular or intermolecular halogen bonds. pku.edu.cn Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. ijres.org The iodine atoms in this compound, due to the electron-withdrawing nature of the adjacent carbon, can exhibit a region of positive electrostatic potential (a σ-hole) and participate in halogen bonding with Lewis bases. ijres.org QTAIM analysis can quantify the strength and nature of these interactions.

Illustrative QTAIM Parameters for a C-I···O Halogen Bond
ParameterTypical Value RangeInterpretation
Electron Density (ρ) at BCP0.002 - 0.04 a.u.Indicates the strength of the interaction
Laplacian of Electron Density (∇²ρ) at BCPPositiveCharacteristic of closed-shell interactions (non-covalent)
Total Energy Density (H) at BCPSlightly negativeIndicates a degree of covalent character

Molecular Geometry and Conformational Landscape Analysis

The three-dimensional arrangement of atoms in a molecule and the ease with which it can change its shape are fundamental to its chemical behavior. For this compound, conformational analysis reveals the preferred spatial arrangements of its atoms and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.orgwayne.edu By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes. wayne.edu For this compound, the PES can be explored by systematically changing key dihedral angles, such as the rotation around the C1-C2 bond and the C2-O bond.

Once the stationary points on the PES are located, a vibrational analysis is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies can be used to characterize the nature of the stationary points. A stable conformer will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting two minima. researchgate.net These calculated frequencies can also be compared with experimental infrared and Raman spectra to validate the computational model.

Rotamers are conformers that can be interconverted by rotation about single bonds. wikipedia.org For this compound, rotation around the C1-C2 and C2-O bonds gives rise to several possible rotamers. The relative stability of these rotamers is determined by a delicate balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen or halogen bonding.

Intermolecular Interactions and Solvent Effects on this compound

The presence of a hydroxyl group and three iodine atoms in this compound gives rise to a complex landscape of intermolecular forces, including hydrogen bonding and halogen bonding. The interplay of these interactions, along with the influence of the solvent, dictates the macroscopic properties and reactivity of the compound.

Furthermore, theoretical calculations on halogenated propanols indicate the formation of other types of small molecular associates due to O-H···X or X···X (where X is a halogen) interactions. rsc.orgresearchgate.netresearchgate.net For this compound, it can be inferred that a similar, and perhaps more pronounced, effect would be observed due to the high degree of iodination. The bulky and polarizable iodine atoms would sterically hinder the formation of extensive hydrogen-bonded networks, while simultaneously introducing the potential for significant halogen bonding interactions.

A hypothetical data table illustrating the types of interactions and their likely characteristics, based on analogous systems, is presented below.

Interaction TypeDonorAcceptorEstimated Strength (kcal/mol)Geometric Preference
Hydrogen BondO-HO (of another molecule)3 - 7Linear
Halogen BondC-IO2 - 5Linear
Halogen BondC-II1 - 3T-shaped or L-shaped

This table is illustrative and based on general principles of intermolecular interactions and findings for related halogenated compounds. Specific values for this compound would require dedicated computational studies.

The solvation of this compound is a complex phenomenon governed by the interactions between the solute and solvent molecules. The structure and dynamics of the solvation shells—the layers of solvent molecules immediately surrounding the solute—are crucial for understanding its solubility and reactivity in different media.

Theoretical investigations of solvation shells are typically conducted using molecular dynamics (MD) simulations. These simulations model the system at an atomic level, allowing for the characterization of the spatial arrangement of solvent molecules and their dynamic behavior over time. For a molecule like this compound in a polar protic solvent such as water or ethanol, the first solvation shell would likely be characterized by:

Hydrogen bonding: Solvent molecules acting as hydrogen bond donors to the oxygen of the hydroxyl group, and the hydroxyl group's hydrogen atom donating a hydrogen bond to a solvent molecule.

Halogen bonding: The iodine atoms, with their electropositive σ-holes, interacting with electron-rich sites on the solvent molecules.

Dipole-dipole interactions: Arising from the polarity of both the solute and solvent molecules.

The dynamics of the solvation shell, including the residence time of solvent molecules and the rates of solvent exchange, could be quantified through analysis of the MD trajectories. While specific MD simulation data for this compound is not available, such studies would provide critical information on how the solvent environment modulates the solute's behavior.

Reaction Mechanism Elucidation through Computational Kinetics and Dynamics

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted to products. For this compound, computational methods could be employed to study various potential reactions, such as oxidation, elimination, or substitution.

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. Density Functional Theory (DFT) is a widely used quantum mechanical method for locating transition states. By performing a transition state search, the geometry of the TS can be optimized, and its energetic barrier (activation energy) can be calculated.

Once a transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC follows the minimum energy path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS indeed connects the desired reactants and products. This provides a detailed picture of the geometric evolution of the molecule throughout the reaction. For a hypothetical dehydration reaction of this compound, the IRC would map out the C-O bond cleavage and the formation of a new C=C double bond.

Theoretical calculations can provide estimates of reaction rate coefficients, which quantify the speed of a reaction. Using the information from transition state theory (TST), the rate coefficient (k) can be calculated using the Eyring equation:

k = (κkBT/h) e(-ΔG‡/RT)

where:

κ is the transmission coefficient

kB is the Boltzmann constant

T is the temperature

h is the Planck constant

ΔG‡ is the Gibbs free energy of activation

The necessary thermochemical parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be obtained from the frequency calculations performed on the optimized geometries of the reactants and the transition state. While no specific rate coefficients for reactions involving this compound have been computationally determined in the available literature, this theoretical framework provides the means to do so.

A hypothetical data table for a reaction involving this compound is shown below to illustrate the type of data that would be generated.

ParameterDescriptionHypothetical Value
ΔH‡Enthalpy of ActivationValue in kcal/mol
ΔS‡Entropy of ActivationValue in cal/(mol·K)
ΔG‡Gibbs Free Energy of ActivationValue in kcal/mol
k (at 298 K)Rate CoefficientValue in s⁻¹ or M⁻¹s⁻¹

These are placeholder values. Actual data would require specific computational studies.

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines classical molecular dynamics with "on-the-fly" quantum mechanical calculations of the forces between atoms. This approach allows for the simulation of chemical reactions without pre-defining a reaction coordinate, making it particularly useful for exploring complex reactive pathways, bond-breaking and bond-forming events, and the role of explicit solvent molecules in the reaction dynamics.

An AIMD simulation of this compound could, for example, be used to study its thermal decomposition. By simulating the system at elevated temperatures, one could observe the spontaneous dissociation of the molecule and identify the initial bond-breaking events and subsequent reaction products. This method would provide a dynamic picture of the reaction, complementing the static view offered by transition state theory.

Advanced Analytical Methodologies for 1,1,1 Triiodo 2 Propanol

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 1,1,1-Triiodo-2-propanol, both gas and liquid chromatography offer distinct advantages depending on the analytical goal.

Gas Chromatography (GC) Method Development and Optimization for Volatile Halogenated Alcohols

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. gcms.czlibretexts.org Due to its expected volatility, this compound is a suitable candidate for GC analysis. However, the presence of the polar hydroxyl group can lead to peak tailing and poor chromatographic performance on non-polar columns due to interactions with the stationary phase. gcms.cz

Method development for volatile halogenated alcohols like this compound typically involves the optimization of several key parameters:

Column Selection: A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable starting point. For better peak shape, a more polar column, like one with a polyethylene (B3416737) glycol (wax) stationary phase, could be employed, provided the analyte does not undergo thermal degradation.

Injector and Detector Temperatures: The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal decomposition. The detector temperature is also critical to prevent condensation and ensure a stable signal.

Oven Temperature Program: A temperature program that starts at a relatively low temperature and ramps up to a higher temperature is often necessary to achieve good separation of the analyte from any impurities or other components in the sample matrix.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. libretexts.org Optimizing the flow rate is crucial for achieving sharp, symmetrical peaks.

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds and would be an excellent choice for detecting this compound at trace levels. oup.comnih.gov A flame ionization detector (FID) can also be used, offering a more universal response. libretexts.org

Table 1: Illustrative GC Method Parameters for Volatile Halogenated Alcohols

ParameterSettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)Good general-purpose column with a wide operating temperature range.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/minSeparates compounds with a range of boiling points.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is inert.
Detector Electron Capture Detector (ECD) at 300 °CHigh sensitivity for halogenated compounds.

This table presents a hypothetical set of starting parameters for the analysis of a volatile halogenated alcohol like this compound, based on general chromatographic principles.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species and Preparative Separations

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. sielc.com While this compound is likely volatile enough for GC, HPLC can be advantageous for the analysis of reaction mixtures, for preparative scale purification, or if the compound is present in a complex, non-volatile matrix.

For the analysis of iodinated compounds, reversed-phase HPLC is a common approach. sielc.comnih.gov

Column Selection: A C18 or C8 column would be a good starting point, providing retention based on the hydrophobicity of the analyte.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. The ratio of the solvents can be adjusted to optimize the retention time and resolution. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape for acidic or basic analytes. sielc.com

Detection: A UV detector is commonly used for HPLC analysis. The presence of iodine atoms in this compound may result in a chromophore that absorbs in the low UV region (around 200-220 nm). A diode array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment.

Table 2: Example HPLC Method Parameters for Iodinated Organic Compounds

ParameterSettingRationale
Column C18 (150 mm x 4.6 mm, 5 µm)Standard reversed-phase column with good retention for moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAProvides good separation and peak shape.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Detection UV at 210 nmWavelength where many organic compounds absorb.

This table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound.

Derivatization Strategies for Enhanced Chromatographic Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. libretexts.org For this compound, derivatization can improve its volatility and thermal stability for GC analysis and enhance detector response. gcms.czlibretexts.org

Acylation, Alkylation, and Silylation Reactions for Improved Volatility and Detector Response

The hydroxyl group of this compound is the primary target for derivatization.

Acylation: This involves reacting the alcohol with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride, to form an ester. thieme-connect.demdpi.comosti.gov Perfluorinated derivatives are particularly useful as they significantly increase the ECD response. gcms.cz

Alkylation: This process forms an ether by reacting the alcohol with an alkylating agent. Esterification, a type of alkylation, can also be employed. gcms.cz

Silylation: This is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. libretexts.orgregistech.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile and thermally stable derivatives. registech.comsigmaaldrich.com

Table 3: Common Derivatization Reactions for Alcohols

Derivatization MethodReagent ExampleDerivative FormedKey Advantages
Acylation Acetic AnhydrideAcetate EsterIncreased volatility, improved peak shape.
Acylation Trifluoroacetic Anhydride (TFAA)Trifluoroacetate EsterGreatly enhanced ECD response. gcms.cz
Silylation BSTFATrimethylsilyl (TMS) EtherIncreased volatility and thermal stability. registech.comsigmaaldrich.com

Chiral Derivatization for Enantiomeric Purity Determination

Since this compound contains a chiral center at the second carbon atom, it exists as a pair of enantiomers. The determination of enantiomeric purity is crucial in many applications. Chiral derivatization involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a non-chiral chromatographic column. wvu.edu

An example of a CDA for alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomeric esters can then be separated by GC or HPLC. The relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original alcohol.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it allows for the definitive identification of compounds.

For this compound, MS can be used to:

Confirm the Molecular Mass: The molecular weight of this compound (C₃H₅I₃O) is 437.78 g/mol . nih.gov The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.

Analyze Fragmentation Patterns: The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would be expected. The C-I bond is relatively weak and cleavage of an iodine atom (mass 127) is a likely fragmentation pathway. docbrown.infodocbrown.info Another common fragmentation for alcohols is the loss of a water molecule. Alpha-cleavage next to the oxygen atom is also a probable fragmentation route.

Table 4: Predicted Key Mass Spectral Fragments for this compound

m/zPossible Fragment IonFragmentation Pathway
438[C₃H₅I₃O]⁺Molecular Ion
311[C₃H₅I₂O]⁺Loss of an iodine radical ([M - I]⁺)
184[C₃H₅IO]⁺Loss of two iodine radicals ([M - 2I]⁺)
127[I]⁺Iodine cation
45[CH₃CHO H]⁺Alpha-cleavage

This table presents a hypothetical fragmentation pattern based on the structure of this compound and general principles of mass spectrometry.

The use of high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of this compound. acs.org

Future Research Directions in 1,1,1 Triiodo 2 Propanol Chemistry

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Future research into the synthesis of 1,1,1-Triiodo-2-propanol should prioritize these principles.

One promising avenue is the exploration of biocatalysis . Enzymes, often referred to as "nature's catalysts," offer a sustainable alternative to traditional chemical synthesis by operating under mild conditions and often providing high selectivity, thus minimizing waste. Research could focus on identifying or engineering enzymes, such as halogenases or alcohol dehydrogenases, capable of introducing the triiodomethyl group or facilitating the key synthetic steps. This approach could significantly reduce the reliance on harsh reagents and high temperatures often associated with polyhalogenation reactions.

The use of green solvents is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and non-biodegradable. Future synthetic routes for this compound should investigate the use of water, supercritical fluids, or bio-based solvents. For instance, the use of 1-methoxy-2-propanol (B31579), a more environmentally benign solvent, has been successfully employed in the synthesis of the related polyiodinated compound, iodixanol (B1672021).

Furthermore, developing atom-economical synthetic methods is paramount. Traditional methods for preparing alkyl iodides from alcohols often involve reagents like phosphorus triiodide, which can be generated in situ from red phosphorus and iodine. While effective, these methods can generate significant waste. Future research could explore catalytic methods that directly utilize molecular iodine or iodide salts with a recyclable oxidizing agent, minimizing byproduct formation.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

ApproachKey Research AreaPotential Advantages
Biocatalysis Identification and engineering of specific enzymes (e.g., halogenases).High selectivity, mild reaction conditions, reduced waste.
Green Solvents Utilization of water, supercritical CO2, or bio-solvents.Reduced toxicity and environmental impact.
Atom Economy Development of catalytic iodination methods.Minimized byproduct formation and resource efficiency.
Renewable Feedstocks Investigating pathways from bio-based precursors.Reduced reliance on fossil fuels.

Exploration of Novel Reaction Pathways and Applications in Complex Organic Synthesis

The unique arrangement of a triiodomethyl group and a hydroxyl group in this compound suggests a range of potential reactivities that could be exploited in complex organic synthesis.

The vicinal (adjacent) relationship of the iodo and hydroxyl groups in potential reaction intermediates derived from this compound could lead to interesting transformations. Vicinal halo-alcohols are valuable intermediates in organic synthesis, capable of undergoing reactions such as epoxide formation, rearrangements, and substitutions. Research into the reactivity of this compound could uncover novel pathways for the synthesis of densely functionalized molecules.

The triiodomethyl group itself is a key functional handle. It can participate in a variety of reactions, including radical reactions and the formation of carbanions or carbenes. Exploring these reaction pathways could lead to the development of this compound as a novel building block for introducing the triiodomethyl moiety into more complex structures. This is particularly relevant in the synthesis of biologically active compounds and advanced materials where heavy atoms can impart unique properties.

Furthermore, this compound could serve as a precursor for the synthesis of other complex polyhalogenated compounds. The selective replacement of the iodine atoms or transformation of the alcohol group could provide access to a library of novel structures with potentially interesting biological or material properties. The synthesis of complex diterpenes, for example, often relies on strategic C-C bond formations guided by existing oxidation patterns, a principle that could be applied to synthetic strategies starting from this compound.

Advanced Multiscale Modeling and Data-Driven Chemical Insights

Computational chemistry and data-driven approaches are becoming increasingly powerful tools in chemical research. For a relatively unexplored molecule like this compound, these methods can provide valuable insights and guide experimental work.

Quantum mechanical calculations can be employed to predict the fundamental properties of this compound, such as its geometry, electronic structure, and spectroscopic signatures (e.g., NMR spectra). These calculations can also be used to model reaction mechanisms and predict the feasibility of proposed synthetic pathways. Theoretical studies on similar small alcohols like propanol (B110389) and isopropanol (B130326) have provided valuable insights into their conformational preferences and reaction kinetics, demonstrating the power of these methods.

Molecular dynamics simulations can be used to study the behavior of this compound in different solvent environments. This can aid in the selection of appropriate green solvents by predicting solubility and interactions with the solvent molecules.

Data-driven approaches and machine learning can be used to predict the properties and reactivity of this compound based on data from known polyhalogenated compounds. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of polyhalogenated propanols with their physical, chemical, and biological properties. This can accelerate the discovery of potential applications for this compound and its derivatives.

Table 2: Proposed Computational and Data-Driven Research for this compound

MethodResearch FocusExpected Outcome
Quantum Mechanics Prediction of molecular structure, spectra, and reaction energetics.Guidance for synthesis and characterization.
Molecular Dynamics Simulation of behavior in different solvents.Rational selection of green solvents.
QSPR Modeling Correlation of structure with properties and activity.Prediction of potential applications and biological effects.

Comparative Studies with Other Polyhalogenated Propanols for Structure-Reactivity Relationships

Systematic studies comparing the properties and reactivity of this compound with other polyhalogenated propanols are crucial for establishing structure-reactivity relationships. The principles of Structure-Activity Relationship (SAR) analysis are fundamental in medicinal chemistry and materials science for understanding how chemical structure influences biological activity or material properties.

A key area of investigation would be to synthesize a series of analogous compounds, such as 1,1,1-trichloro-2-propanol (B165160) and 1,1,1-tribromo-2-propanol, and compare their physicochemical properties (e.g., acidity, polarity, boiling point) and reactivity in a standardized set of reactions. This would provide valuable data on the influence of the specific halogen atom on the molecule's behavior.

Furthermore, comparing the biological activity of these compounds could reveal important trends. For example, studies on halogenated phenylethanolamines and phenoxypropanolamines have shown that the position and nature of the halogen substituent significantly impact their pharmacological effects. Similar comparative studies on polyhalogenated propanols could identify compounds with interesting biological profiles.

These comparative studies would not only provide a deeper understanding of the chemistry of this compound but also contribute to the broader knowledge of how polyhalogenation affects the properties and reactivity of organic molecules. This knowledge is essential for the rational design of new compounds with tailored properties for specific applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.